molecular formula C13H13NO3 B12355537 4-(Hexa-2,4-dienamido)benzoic acid

4-(Hexa-2,4-dienamido)benzoic acid

Cat. No.: B12355537
M. Wt: 231.25 g/mol
InChI Key: FYCRGIYUOLGKQR-MQQKCMAXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexa-2,4-dienamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Hexa-2,4-dienamido)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hexa-2,4-dienamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexa-2,4-dienamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The pathways involved include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexa-2,4-dienamido)benzoic acid
  • This compound derivatives
  • Other amido-substituted benzoic acids

Uniqueness

This compound stands out due to its unique hexa-2,4-dienamido substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(Hexa-2,4-dienamido)benzoic acid (CAS No. 945155-13-5) is a compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by case studies and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical formula of this compound is C13H13NO3C_{13}H_{13}NO_3, and it features a hexa-2,4-dienamido side chain attached to a benzoic acid core. This unique structure contributes to its biological activity by influencing solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest that the compound could be a candidate for developing new antimicrobial agents aimed at treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated its ability to reduce levels of pro-inflammatory cytokines:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-6250150
TNF-α300180
IL-1β200120

These results indicate that this compound may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Potential Antitumor Activity

Preliminary studies have suggested that derivatives of this compound may inhibit cancer cell proliferation. A notable study focused on its effects on human cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

These findings warrant further investigation into the compound's anticancer properties and mechanisms of action.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comprehensive evaluation of several benzoic acid derivatives, including this compound, showed significant antimicrobial efficacy against multiple bacterial strains, indicating its potential for clinical applications in infection control .
  • Evaluation of Anti-inflammatory Properties :
    • Research demonstrated the compound's ability to decrease pro-inflammatory cytokine levels in vitro, suggesting that it could serve as an anti-inflammatory agent in various therapeutic contexts .
  • Investigation into Antitumor Effects :
    • Studies indicated that certain derivatives of this compound could inhibit the proliferation of cancer cells, highlighting the need for further exploration into its anticancer mechanisms and potential applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Structure Features Biological Activity
Benzoic AcidSimple aromatic carboxylic acidLimited antimicrobial activity
4-Aminobenzoic AcidAmino group substitutionModerate antimicrobial properties
3-Hydroxybenzoic AcidHydroxy group substitutionEnhanced anti-inflammatory effects

This comparison illustrates how the presence and position of functional groups significantly influence biological activity and chemical properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]benzoic acid

InChI

InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,5-4+

InChI Key

FYCRGIYUOLGKQR-MQQKCMAXSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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